![molecular formula C9H3BrF6N2O3 B169809 N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 156425-51-3](/img/structure/B169809.png)
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C9H3BrF6N2O3. It is known for its unique structural features, including the presence of bromine, nitro, and trifluoromethyl groups, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, followed by purification steps to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is in medicinal chemistry. The compound serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its trifluoromethyl and bromo substituents enhance biological activity and selectivity.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the trifluoromethyl group can lead to enhanced cytotoxic activity against specific cancer cell lines .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. A study found that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics .
Agrochemicals
This compound is explored for its applications in agrochemicals. Its unique structure allows it to act as a herbicide or pesticide.
Research Findings
- Herbicidal Activity : Research has shown that compounds with similar structures demonstrate effective herbicidal properties against a range of weeds. This suggests that this compound could be developed into a new class of herbicides .
Materials Science
In materials science, the compound is studied for its potential use in developing advanced materials with specific electronic and optical properties.
Applications in Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated. The trifluoromethyl groups contribute to improved thermal stability and chemical resistance of the polymers.
Summary Table of Applications
Mechanism of Action
The mechanism by which N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and nitro groups can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-2’-nitroacetanilide
- N-(4-bromo-5-(trifluoromethyl)-2-nitrophenyl)acetamide
- 1-Acetyl-5-bromo-7-nitroindoline
Uniqueness
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is unique due to the combination of its trifluoromethyl, nitro, and bromine groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS Number: 156425-51-3) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₃BrF₆N₂O₃
- Molecular Weight : 381.04 g/mol
- Melting Point : 108–110 °C
- Structural Characteristics : The compound contains a trifluoroacetamide moiety and a bromonitrophenyl group, which are significant in determining its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that compounds containing nitro and trifluoromethyl groups often exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate effective minimum inhibitory concentrations (MICs) against various bacterial strains:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
1 | E. coli | 4.88 |
2 | B. mycoides | 8.00 |
3 | C. albicans | 16.00 |
The presence of the trifluoromethyl group in the structure enhances lipophilicity, potentially improving membrane permeability and antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |
---|---|---|
A549 | 44.4 | 52.1 |
HCT116 | 12.4 | 52.1 |
HePG2 | 17.8 | 52.1 |
These results suggest that this compound may serve as a lead for developing novel anticancer agents due to its potency compared to established drugs .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized several derivatives of the compound and evaluated their biological activities against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC of 4 µg/mL against both rifampicin-resistant and sensitive strains . -
Structure-Activity Relationship (SAR) :
SAR studies have highlighted the importance of substituent positioning on the phenyl ring affecting biological activity. For example, compounds with a bromine atom at the para position showed enhanced activity compared to those with other halogen substitutions . -
Safety Profile :
The safety profile of this compound was assessed in vitro using Vero cell lines, indicating a good safety margin with minimal cytotoxic effects at therapeutic concentrations .
Properties
IUPAC Name |
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6N2O3/c10-4-2-6(18(20)21)5(1-3(4)8(11,12)13)17-7(19)9(14,15)16/h1-2H,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDJYCKTHFOWDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597211 |
Source
|
Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156425-51-3 |
Source
|
Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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